1-Ethyl-3-naphthalen-2-ylthiourea
Description
1-Ethyl-3-naphthalen-2-ylthiourea is a thiourea derivative characterized by a naphthalene ring substituted at the 2-position and an ethyl group attached to the thiourea moiety. Thiourea derivatives are known for their versatility in medicinal chemistry, materials science, and catalysis due to their ability to engage in hydrogen bonding and metal coordination. This compound’s structure combines the aromaticity of naphthalene with the reactive thiourea group, making it a subject of interest in studies involving molecular recognition and bioactivity .
Properties
IUPAC Name |
1-ethyl-3-naphthalen-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-2-14-13(16)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJDTVMEUADOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-naphthalen-2-ylthiourea typically involves the reaction of naphthalene-2-ylamine with ethyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
[ \text{Naphthalene-2-ylamine} + \text{Ethyl isothiocyanate} \rightarrow \text{this compound} ]
The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-3-naphthalen-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-naphthalen-2-ylthiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, photographic chemicals, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-naphthalen-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s biological activities are attributed to its ability to interfere with cellular functions, such as enzyme inhibition and disruption of cell signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Substituent Position and Type
- 3-Methyl-1-(naphthalen-1-yl)thiourea (IUPAC: 1-methyl-3-naphthalen-1-ylthiourea): Differs in the substitution pattern of the naphthalene ring (1-position vs. 2-position) and the alkyl group (methyl vs. ethyl). The 1-naphthalenyl group may induce steric hindrance, altering reactivity compared to the 2-substituted analogue .
- 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea: Incorporates a thiophene-carbonyl group instead of an ethyl substituent.
- (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1-(6-methoxynaphthalen-2-yl)ethyl)thiourea : Features trifluoromethyl and methoxy groups, which significantly increase hydrophobicity and metabolic stability compared to the simpler ethyl-substituted derivative .
Table 1: Structural Features of Selected Thiourea Derivatives
| Compound Name | Naphthalene Position | Thiourea Substituent | Key Functional Groups |
|---|---|---|---|
| 1-Ethyl-3-naphthalen-2-ylthiourea | 2 | Ethyl | Thiourea, naphthalene |
| 3-Methyl-1-(naphthalen-1-yl)thiourea | 1 | Methyl | Thiourea, naphthalene |
| 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | 1 | Thiophene-carbonyl | Thiourea, thiophene, carbonyl |
Physicochemical Properties
- Solubility : The ethyl group in this compound likely improves solubility in organic solvents compared to methyl or bulkier substituents. In contrast, trifluoromethyl groups (as in ) reduce aqueous solubility but enhance lipid membrane permeability.
- Hydrogen Bonding : Thiourea’s –NH groups enable strong hydrogen bonding, but substituents like thiophene-carbonyl (in ) or methoxy (in ) can compete for H-bonding sites or sterically block interactions.
Table 2: Comparative Bioactivity
| Compound Name | Key Bioactivity | Application Area |
|---|---|---|
| This compound | Under investigation | Molecular recognition |
| 3-Methyl-1-(naphthalen-1-yl)thiourea | Antioxidant | Medicinal chemistry |
| 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea | Antimicrobial (predicted) | Drug discovery |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
